2-Propoxynicotinic acid is a pyridine-based compound. It is a derivative of nicotinic acid , which is an essential nutrient for humans and animals . It has shown promise in various scientific research fields such as materials science, pharmacology, and agriculture.
The molecular formula of 2-Propoxynicotinic acid is C9H11NO3. It has a molecular weight of 181.19 g/mol.
2-Propoxynicotinic acid is a chemical compound that falls under the category of nicotinic acid derivatives. It is characterized by the presence of a propoxy group at the second position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
2-Propoxynicotinic acid is classified as a pyridine derivative, which is a type of heterocyclic aromatic organic compound. It is structurally related to nicotinic acid, which is known for its role in various biological processes, including its function as a precursor to nicotinamide adenine dinucleotide (NAD+). The specific structural modification provided by the propoxy group may influence its pharmacological properties and interactions with biological targets.
The synthesis of 2-propoxynicotinic acid typically involves several steps that include the introduction of the propoxy group onto the pyridine ring. One common method for synthesizing this compound involves:
For example, one procedure involves converting 6-propoxynicotinic acid into its corresponding acyl chloride, which is then reacted with an aminoacetophenone in the presence of a base like triethylamine to yield 2-propoxynicotinic acid as a product .
The molecular structure of 2-propoxynicotinic acid can be represented as follows:
The structure features a pyridine ring with a carboxylic acid functional group at one position and a propoxy group at another. This configuration is crucial for its biological activity and interaction with various receptors.
2-Propoxynicotinic acid can participate in several chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action of 2-propoxynicotinic acid is primarily related to its interaction with nicotinic acetylcholine receptors and other molecular targets in biological systems. The presence of the propoxy group may enhance its affinity for these receptors compared to other nicotinic derivatives. Research indicates that such compounds can modulate neurotransmitter release and influence various physiological processes .
These properties are essential for determining the compound's behavior in different environments, especially in pharmaceutical formulations.
2-Propoxynicotinic acid has several scientific applications, including:
2-Propoxynicotinic acid represents a structurally modified nicotinic acid derivative engineered to enhance pharmacokinetic properties relevant to cellular NAD⁺ metabolism. As a functional analogue of vitamin B₃ vitamers, this compound integrates into the complex biochemical network governing redox coenzyme synthesis and signaling. Its propoxy substitution at the 2-position of the pyridine ring confers distinct physicochemical characteristics that influence interactions with NAD⁺-biosynthetic enzymes and regulatory proteins. This molecule emerges at the intersection of nutritional biochemistry and targeted molecular design, offering a chemical tool to probe and potentially modulate the intricate relationship between NAD⁺ availability, energy metabolism, and cellular stress adaptation [1] [3]. The exploration of such modified nicotinic acid derivatives reflects an evolving frontier in metabolic research, building upon decades of foundational work on NAD⁺ biochemistry while incorporating contemporary structure-function insights.
Table 1: Key NAD⁺ Precursors in Metabolic Pathways
Precursor Compound | Biosynthetic Pathway | Primary Tissue Localization | Enzymatic Conversion Steps to NAD⁺ |
---|---|---|---|
Nicotinic Acid (NA) | Preiss-Handler | Liver, Kidney | NA → NaMN → NaAD → NAD⁺ |
Nicotinamide (NAM) | Salvage | Ubiquitous | NAM → NMN → NAD⁺ |
Nicotinamide Riboside (NR) | NRK-dependent | Intestine, Muscle | NR → NMN → NAD⁺ |
Tryptophan | De novo | Liver | 5 enzymatic steps → QA → NaMN |
2-Propoxynicotinic Acid | Theoretical/Experimental | Under investigation | Presumed similar to NA with altered kinetics |
The investigation of nicotinic acid derivatives originated with the seminal nutritional discovery by Conrad Elvehjem in 1938, who identified nicotinic acid as the "anti-black tongue factor" that cured pellagra in dogs – a model for human pellagra characterized by dermatitis, dementia, and diarrhea. This deficiency syndrome was directly linked to impaired NAD⁺ biosynthesis, establishing the foundational relationship between nicotinic acid derivatives and redox coenzyme metabolism [8] [10]. This breakthrough revealed that nicotinic acid serves as a direct precursor to NAD⁺, positioning it as an essential nutritional component rather than merely a metabolic intermediate. The subsequent elucidation of the Preiss-Handler pathway in 1958 provided the enzymatic framework for understanding how nicotinic acid is converted through nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine dinucleotide (NaAD) to yield NAD⁺, completing a critical chapter in coenzyme biochemistry [1] [10].
The therapeutic evolution of nicotinic acid derivatives progressed significantly when high-dose nicotinic acid (but not nicotinamide) demonstrated lipid-modifying properties independent of its vitamin function. Pharmacological doses (500-3000 mg/day) were found to reduce triglycerides and LDL cholesterol while elevating HDL cholesterol through mechanisms involving GPR109A receptor activation and inhibition of diacylglycerol acyltransferase 2 (DGAT2) [8]. This dissociation between vitamin function and pharmacological activity stimulated interest in structural modifications to enhance specific properties. Derivatives like 2-(propylthio)nicotinic acid (PubChem CID: 2774526) emerged as research compounds, establishing a precedent for position-2 modifications that informed later development of propoxy analogues [2]. These historical developments created the conceptual and chemical foundation for contemporary investigations into optimized nicotinic acid derivatives, including 2-propoxynicotinic acid, designed for targeted effects on NAD⁺ metabolism without the limiting side effects of the parent compound.
The structural progression from nicotinic acid to 2-propoxynicotinic acid exemplifies rational molecular design informed by biochemical principles and pharmacokinetic limitations. Nicotinic acid (pyridine-3-carboxylic acid) possesses three modifiable positions on its pyridine ring (2-, 4-, and 6-), with the carbon adjacent to the ring nitrogen (position-2) proving particularly consequential for functional properties. Early structure-activity relationship studies revealed that substitutions at this position significantly alter molecular interactions with NAD⁺ biosynthetic enzymes and membrane transporters while modifying the compound's physiochemical behavior [3] [8]. The propoxy group (–OCH₂CH₂CH₃) represents a strategic advancement over earlier 2-substituents (methylthio, ethyl, fluorine) by balancing three critical properties: enhanced lipophilicity for membrane permeability, steric bulk sufficient to resist enzymatic degradation, and chemical stability under physiological conditions [3].
Computational analyses indicate that the propoxy extension significantly increases the molecule's logP value (measure of lipophilicity) by approximately 1.5-2 units compared to unsubstituted nicotinic acid, potentially facilitating diffusion across cellular membranes without requiring specialized transporters like the sodium-dependent monocarboxylate transporter (SMCT1), which mediates hepatic uptake of nicotinic acid but contributes to its dose-limiting flushing response [8]. This enhanced passive transport capability may allow 2-propoxynicotinic acid to bypass the hepatocentric metabolism that characterizes nicotinic acid, potentially enabling broader tissue distribution. Furthermore, molecular docking simulations suggest that the propoxy group creates favorable van der Waals interactions with hydrophobic pockets in nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway, potentially enhancing enzyme affinity compared to the natural substrate [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0